molecular formula C14H17F3O B3175477 [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol CAS No. 957205-23-1

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol

Cat. No. B3175477
M. Wt: 258.28 g/mol
InChI Key: XIRMFYAEMKQCRT-UHFFFAOYSA-N
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Patent
US07060697B2

Procedure details

The obtained 1-cyclohexyl-4-(4-methoxy-benzyloxymethyl)-2-trifluoromethyl-benzene is dissolved in a mixture of TFA and DCM (8 mL, 1:1 v/v). After stirring at room temperature for 2 h, all volatile materials are evaporated and the residue obtained is dissolved in EtOAc and washed with saturated aqueous NaHCO3. The organic layer is separated, washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (20% ethyl acetate in hexanes) to give (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol as a colorless oil.
Name
1-cyclohexyl-4-(4-methoxy-benzyloxymethyl)-2-trifluoromethyl-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][O:14]CC3C=CC(OC)=CC=3)=[CH:9][C:8]=2[C:24]([F:27])([F:26])[F:25])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(C(F)(F)F)=O.C(Cl)Cl.CCOC(C)=O>[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][C:8]=2[C:24]([F:25])([F:26])[F:27])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
1-cyclohexyl-4-(4-methoxy-benzyloxymethyl)-2-trifluoromethyl-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=C(C=C(C=C1)COCC1=CC=C(C=C1)OC)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all volatile materials are evaporated
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography (20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=C(C=C1)CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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